An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Pyridin-4-ylsulfanyl)phenol
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Pyridin-4-ylsulfanyl)phenol
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Pyridin-4-ylsulfanyl)phenol, a molecule of significant interest to researchers in drug discovery and materials science. The strategic combination of a phenol, a pyridine ring, and a thioether linkage imparts unique physicochemical properties to this compound, making a thorough understanding of its structural features paramount. This document details the theoretical underpinnings and practical application of key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous identification and characterization of 4-(Pyridin-4-ylsulfanyl)phenol. Each section provides an in-depth analysis of the expected spectral data, supported by predictive insights based on the well-established spectroscopic behavior of its constituent functional groups. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility. Visualizations in the form of data tables and process diagrams are included to facilitate comprehension and application by researchers, scientists, and drug development professionals.
Introduction: The Scientific Significance of 4-(Pyridin-4-ylsulfanyl)phenol
The molecular architecture of 4-(Pyridin-4-ylsulfanyl)phenol represents a confluence of three key pharmacophores: the pyridine nucleus, the phenolic hydroxyl group, and the thioether bridge. Pyridine scaffolds are ubiquitous in medicinal chemistry, valued for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to modulate aqueous solubility.[1][2] The phenolic moiety is another privileged structure in drug design, known for its antioxidant properties and its role as a hydrogen bond donor and acceptor.[3][4] The thioether linkage, while seemingly a simple linker, provides conformational flexibility and can participate in crucial interactions with biological targets.[5]
The convergence of these functional groups in a single molecule suggests a wide range of potential applications, from the development of novel kinase inhibitors to the creation of advanced polymer materials. For instance, related pyridinylsulfanyl derivatives have been investigated for their potential as FLT3-ITD inhibitors in the context of acute myeloid leukemia.[6] Therefore, the precise and unequivocal structural elucidation of 4-(Pyridin-4-ylsulfanyl)phenol through spectroscopic methods is a critical first step in unlocking its full scientific and therapeutic potential. This guide serves as an authoritative resource for researchers embarking on the synthesis, characterization, and application of this versatile compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum of 4-(Pyridin-4-ylsulfanyl)phenol is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenol and pyridine rings, as well as a characteristic signal for the phenolic hydroxyl proton. The chemical shifts of these protons are influenced by the electron-donating and -withdrawing effects of the adjacent functional groups.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2, H-6 | 8.40 - 8.60 | Doublet | 5.0 - 6.0 |
| Pyridine H-3, H-5 | 7.20 - 7.40 | Doublet | 5.0 - 6.0 |
| Phenol H-2', H-6' | 7.40 - 7.60 | Doublet | 8.0 - 9.0 |
| Phenol H-3', H-5' | 6.90 - 7.10 | Doublet | 8.0 - 9.0 |
| Phenolic OH | 9.50 - 10.50 | Singlet (broad) | - |
Causality Behind Predicted Shifts:
-
Pyridine Protons: The protons on the pyridine ring are deshielded due to the electron-withdrawing nature of the nitrogen atom. The protons at the 2 and 6 positions (α to the nitrogen) are expected to resonate at a lower field (higher ppm) than the protons at the 3 and 5 positions (β to the nitrogen).[8]
-
Phenol Protons: The hydroxyl group of the phenol is an activating, ortho-, para-directing group, leading to increased electron density at the ortho (2', 6') and para positions. However, the para position is substituted. The protons ortho to the hydroxyl group (H-3', H-5') will be more shielded and appear at a higher field (lower ppm) compared to the protons meta to the hydroxyl group (H-2', H-6'). The sulfur atom's electronegativity will also influence the precise chemical shifts.
-
Phenolic OH: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet at a relatively high chemical shift.[9]
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-4 | 155.0 - 160.0 |
| Pyridine C-2, C-6 | 149.0 - 152.0 |
| Pyridine C-3, C-5 | 120.0 - 123.0 |
| Phenol C-1' | 158.0 - 162.0 |
| Phenol C-4' | 125.0 - 130.0 |
| Phenol C-2', C-6' | 134.0 - 138.0 |
| Phenol C-3', C-5' | 115.0 - 118.0 |
Rationale for Predicted Chemical Shifts:
-
Pyridine Carbons: Similar to the protons, the carbon atoms of the pyridine ring are deshielded by the nitrogen atom, with C-2/C-6 and C-4 appearing at the lowest fields.
-
Phenol Carbons: The carbon attached to the hydroxyl group (C-1') is significantly deshielded and will appear at a high chemical shift. The carbons ortho and para to the hydroxyl group are shielded relative to benzene, while the meta carbons are less affected. The thioether linkage at C-4' will influence its chemical shift, generally causing a downfield shift compared to an unsubstituted carbon.
Experimental Protocol for NMR Spectroscopy
A self-validating system for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(Pyridin-4-ylsulfanyl)phenol.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for phenolic compounds as it can help in observing the hydroxyl proton.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Calibrate the 90° pulse width.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure quantitative integration (typically 1-5 seconds).
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Use a sufficient number of scans (often several hundred to thousands) due to the low natural abundance and lower gyromagnetic ratio of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] For the characterization of 4-(Pyridin-4-ylsulfanyl)phenol, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is ideal.
Predicted Mass Spectrometry Data:
| Ion | Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₀NOS⁺ | 204.0478 |
| [M+Na]⁺ | C₁₁H₉NNaOS⁺ | 226.0297 |
| [M-H]⁻ | C₁₁H₈NOS⁻ | 202.0332 |
Note: The predicted exact masses are based on the most abundant isotopes of each element.
Interpretation and Causality:
-
Soft Ionization: ESI is a "soft" ionization technique, meaning it typically results in the formation of protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal fragmentation. This allows for the direct determination of the molecular weight.
-
High Resolution: HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule, thereby confirming the molecular formula (C₁₁H₉NOS).
Experimental Protocol for ESI-MS
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 4-(Pyridin-4-ylsulfanyl)phenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water for negative ion mode.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range and polarity.
-
-
Sample Infusion and Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal intensity of the ion of interest.
-
Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the molecular ions ([M+H]⁺ and/or [M-H]⁻).
-
Compare the experimentally measured exact mass with the theoretical exact mass calculated for the expected molecular formula (C₁₁H₉NOS) to confirm the elemental composition.
-
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for ESI-MS based molecular formula confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[11]
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol, H-bonded) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1580 - 1620, 1450 - 1520 | Medium - Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-S stretch (thioether) | 600 - 800 | Weak - Medium |
Interpretation of Key Bands:
-
O-H Stretch: The most prominent feature in the IR spectrum is expected to be a broad, strong absorption band in the high-frequency region, characteristic of a hydrogen-bonded phenolic hydroxyl group.
-
Aromatic C-H and C=C Stretches: The presence of two aromatic rings will give rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching absorptions in the 1450-1620 cm⁻¹ region.
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching of the phenol will be observed in the fingerprint region.
-
C-S Stretch: The C-S stretching vibration of the thioether is typically weak and falls in the lower frequency region of the fingerprint region.[12]
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.
-
-
Sample Application:
-
Place a small amount of the solid 4-(Pyridin-4-ylsulfanyl)phenol powder directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of 4-(Pyridin-4-ylsulfanyl)phenol requires a synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides a rapid and reliable method for identifying the key functional groups. Together, these techniques enable the unambiguous confirmation of the structure of 4-(Pyridin-4-ylsulfanyl)phenol, providing the foundational data necessary for its further exploration in drug discovery, materials science, and other advanced scientific applications. The protocols and predictive data presented in this guide offer a robust framework for researchers to confidently characterize this and related molecules with a high degree of scientific rigor.
References
-
Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. The Royal Society of Chemistry. Available at: [Link]
-
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. PubMed. Available at: [Link]
-
13C NMR spectra of synthesized model compound 4f. ResearchGate. Available at: [Link]
-
1H NMR spectra of synthesized model compound 4f. ResearchGate. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available at: [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. Available at: [Link]
-
Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry. Available at: [Link]
-
FTIR spectra of petroleum thioethers with different treatment. ResearchGate. Available at: [Link]
-
Isolation and Characterization of Phenolic Compounds From Selected Foods of Plant Origin Using Modern Spectroscopic Approaches. ResearchGate. Available at: [Link]
-
Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
4-(Pyridin-4-yl)phenol | C11H9NO | CID 135410177. PubChem. Available at: [Link]
-
Experimental (FT-IR, Laser-Raman and NMR) and theoretical comparative study on 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, a potential bioactive agent. ResearchGate. Available at: [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Available at: [Link]
-
The Synthesis of 4-arylsulfanyl-substituted Kainoid Analogues From trans-4-hydroxy-L-proline. PubMed. Available at: [Link]
-
Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. ResearchGate. Available at: [Link]
-
LC-ESI-QTOF-MS/MS Characterization of Phenolic Compounds in Common Commercial Mushrooms and Their Potential Antioxidant Activities. MDPI. Available at: [Link]
-
The 1H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. ResearchGate. Available at: [Link]
-
Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. Available at: [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]
-
Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Redalyc. Available at: [Link]
- PROCESS FOR THE SYNTHESIS OF ARYLOXY DERIVATIVES. Patent 0058173.
-
Spectroscopy and structure of thiolate and thioether complexes of copper(II) and the relationship of their redox chemistry to that of certain copper proteins. ACS Publications. Available at: [Link]
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Available at: [Link]
-
Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. Available at: [Link]
-
Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC. Available at: [Link]
-
Spectrophotometric Analysis of Phenolic Compounds in Grapes and Wines. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]
-
RAMAN BAND INTENSITIES OF THIOETHERS AND THIOLS. University of Bradford. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available at: [Link]
-
Estimation of phenolic compounds and antioxidant capacity in leaves of fruit species using near-infrared spectroscopy and a chemometric approach. Université de Liège. Available at: [Link]
-
Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PMC - NIH. Available at: [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH. Available at: [Link]
-
Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate. Available at: [Link]
-
Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. PubMed. Available at: [Link]
-
10.10: Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link]
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]
-
FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA. ResearchGate. Available at: [Link]
Sources
- 1. 4-(Pyridin-4-yl)phenol | C11H9NO | CID 135410177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
